molecular formula C8H13N3 B1457752 2,3-Dimethyl-3H,4H,5H,6H,7H-imidazo[4,5-C]pyridine CAS No. 933725-60-1

2,3-Dimethyl-3H,4H,5H,6H,7H-imidazo[4,5-C]pyridine

Cat. No.: B1457752
CAS No.: 933725-60-1
M. Wt: 151.21 g/mol
InChI Key: ZOSKVIRKDRGEHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Dimethyl-3H,4H,5H,6H,7H-imidazo[4,5-C]pyridine is an organic compound characterized by its unique imidazo[4,5-C]pyridine core structure. This compound is known for its stability and versatility in various chemical reactions. It appears as a colorless crystalline solid or white crystalline powder and is soluble in many organic solvents such as ethanol, dichloromethane, and ether, but has poor solubility in water .

Chemical Reactions Analysis

2,3-Dimethyl-3H,4H,5H,6H,7H-imidazo[4,5-C]pyridine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Properties

IUPAC Name

2,3-dimethyl-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3/c1-6-10-7-3-4-9-5-8(7)11(6)2/h9H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOSKVIRKDRGEHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1C)CNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3-Dimethyl-3H,4H,5H,6H,7H-imidazo[4,5-C]pyridine
Reactant of Route 2
2,3-Dimethyl-3H,4H,5H,6H,7H-imidazo[4,5-C]pyridine
Reactant of Route 3
2,3-Dimethyl-3H,4H,5H,6H,7H-imidazo[4,5-C]pyridine
Reactant of Route 4
Reactant of Route 4
2,3-Dimethyl-3H,4H,5H,6H,7H-imidazo[4,5-C]pyridine
Reactant of Route 5
2,3-Dimethyl-3H,4H,5H,6H,7H-imidazo[4,5-C]pyridine
Reactant of Route 6
2,3-Dimethyl-3H,4H,5H,6H,7H-imidazo[4,5-C]pyridine

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